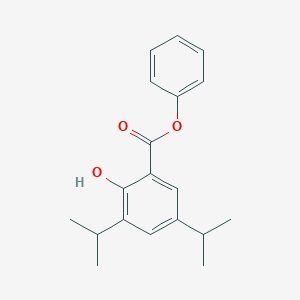

Phenyl 3,5-diisopropylsalicylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16881-60-0 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

phenyl 2-hydroxy-3,5-di(propan-2-yl)benzoate |

InChI |

InChI=1S/C19H22O3/c1-12(2)14-10-16(13(3)4)18(20)17(11-14)19(21)22-15-8-6-5-7-9-15/h5-13,20H,1-4H3 |

InChI Key |

YYEAGXUACASJES-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |

Other CAS No. |

16881-60-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenyl 3,5 Diisopropylsalicylate

Synthesis of the 3,5-Diisopropylsalicylic Acid Precursor

The journey to obtaining Phenyl 3,5-diisopropylsalicylate begins with the synthesis of its carboxylic acid precursor, 3,5-diisopropylsalicylic acid. This section explores both traditional and modern approaches to constructing this key intermediate.

Established Synthetic Routes for Salicylic (B10762653) Acid Derivatives

The primary established method for the synthesis of 3,5-diisopropylsalicylic acid involves the direct alkylation of salicylic acid. In a typical procedure, salicylic acid is reacted with isopropanol (B130326) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is generally carried out at an elevated temperature to facilitate the electrophilic substitution of the isopropyl groups onto the aromatic ring. One documented method specifies the alkylation of salicylic acid (0.67 M) with isopropanol (1.33 M) using concentrated sulfuric acid (3.3 M) as a catalyst at 70°C for six hours, resulting in the formation of 2-hydroxy-3,5-diisopropylbenzoic acid.

The reaction mechanism proceeds through the protonation of isopropanol by the strong acid to form a more reactive electrophile, the isopropyl cation. This cation then attacks the electron-rich salicylic acid ring at the positions ortho and para to the hydroxyl group, which are activated towards electrophilic substitution. The steric hindrance and directing effects of the carboxyl and hydroxyl groups favor the formation of the 3,5-disubstituted product.

Green Chemistry Approaches in Precursor Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in chemistry. For the synthesis of salicylic acid and its derivatives, green chemistry principles are being increasingly applied. A notable approach involves the use of renewable starting materials. For instance, research has demonstrated the synthesis of salicylic acid from wintergreen oil, which is primarily composed of methyl salicylate (B1505791). This natural source provides a sustainable alternative to petroleum-based feedstocks. The process typically involves the hydrolysis of methyl salicylate to salicylic acid.

While specific green chemistry routes for the direct synthesis of 3,5-diisopropylsalicylic acid are not extensively documented, the principles can be applied. This could involve the use of solid acid catalysts to replace corrosive liquid acids like sulfuric acid, thereby simplifying catalyst recovery and reducing waste. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents would also align with the goals of sustainable chemistry. The development of such methods is an active area of research aimed at reducing the environmental impact of chemical synthesis.

Esterification Reactions for this compound Formation

The final step in the synthesis of this compound is the esterification of the 3,5-diisopropylsalicylic acid precursor with phenol (B47542). This transformation can be achieved through various esterification methods, each with its own advantages and limitations.

General Esterification of Salicylic Acid Derivatives

The esterification of salicylic acid and its derivatives is a well-established transformation in organic chemistry. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. However, due to the presence of the phenolic hydroxyl group in salicylic acid derivatives, which can also react under acidic conditions, this method may lead to side products.

To overcome this, milder and more selective methods are often employed. One such method is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). In this approach, DCC activates the carboxylic acid, allowing it to react with the alcohol under neutral or basic conditions, thus avoiding the potential for side reactions involving the phenolic hydroxyl group.

Another effective method, particularly for sterically hindered or less reactive substrates, is the Mitsunobu reaction. This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the carboxylate.

Specific Methods for Phenyl Ester Synthesis

The synthesis of phenyl esters, such as this compound, presents a unique challenge due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. A straightforward approach for the synthesis of phenyl salicylate involves heating salicylic acid directly with phenol. This method, however, often requires high temperatures and may not be suitable for more complex or sensitive substrates.

A more controlled method for the synthesis of phenyl esters involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or acid anhydride (B1165640). The acid chloride of 3,5-diisopropylsalicylic acid can be prepared by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with phenol in the presence of a base, such as pyridine (B92270) or triethylamine, to afford the desired phenyl ester.

Alternatively, the use of diphenyl carbonate in the presence of a catalytic amount of a tertiary amine base offers a sustainable route to phenyl esters. This method proceeds under neat conditions at elevated temperatures and provides moderate to high yields of the desired product. The reaction of 3,5-diisopropylsalicylic acid with diphenyl carbonate and a suitable base would be a viable route for the synthesis of this compound.

| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Heating | 3,5-Diisopropylsalicylic acid, Phenol | High temperature | Simple, atom-economical | High energy consumption, potential for side reactions |

| Acid Chloride Route | Thionyl chloride/Oxalyl chloride, Phenol, Base (e.g., Pyridine) | Typically at or below room temperature | High reactivity, good yields | Use of corrosive and hazardous reagents, formation of stoichiometric byproducts |

| Diphenyl Carbonate Method | Diphenyl Carbonate, Catalytic base (e.g., DBU, TBD) | Elevated temperature (>100 °C), neat | Sustainable, moderate to high yields | Requires elevated temperatures |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Phenol | Mild conditions | High selectivity, suitable for sensitive substrates | Formation of stoichiometric phosphine oxide and hydrazine (B178648) byproducts |

Chemical Modifications and Derivatization of this compound for Research Purposes

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of derivatives for research applications. The phenolic hydroxyl group, the aromatic rings, and the ester linkage are all potential targets for chemical transformation.

The free phenolic hydroxyl group is a key site for derivatization. It can undergo etherification reactions to introduce a variety of functional groups. For instance, reaction with alkyl halides in the presence of a base would yield the corresponding O-alkylated derivatives. This could be used to modulate the lipophilicity and other physicochemical properties of the molecule. Furthermore, the hydroxyl group can be acylated to form esters, potentially with other biologically active carboxylic acids, leading to dual-action compounds.

The two aromatic rings also present opportunities for modification, primarily through electrophilic aromatic substitution reactions. The electron-donating hydroxyl and isopropyl groups on the salicylic acid ring direct incoming electrophiles to specific positions. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be employed to introduce a range of substituents onto this ring, provided that the reaction conditions are carefully controlled to avoid cleavage of the ester bond. Similarly, the phenyl ring of the ester moiety can be functionalized, although it is less activated than the salicylic acid ring.

Finally, the ester linkage itself can be a target for chemical transformation. Hydrolysis of the ester bond, either under acidic or basic conditions, would regenerate the 3,5-diisopropylsalicylic acid and phenol. This reactivity could be exploited in the design of prodrugs, where the active compound is released upon enzymatic or chemical cleavage of the ester.

While specific research on the derivatization of this compound is not extensively reported in the current literature, the fundamental reactivity of its functional groups provides a clear roadmap for the synthesis of a wide array of novel compounds with potential applications in various fields of chemical and biological research. The exploration of these derivatization pathways could lead to the discovery of new molecules with tailored properties.

Coordination Chemistry and Metal Complexation of 3,5 Diisopropylsalicylate Ligands

Ligand Properties and Chelation Behavior of 3,5-Diisopropylsalicylate

3,5-Diisopropylsalicylic acid is a versatile ligand in coordination chemistry, readily forming complexes with various metal ions, including transition metals like copper(II) and zinc(II), as well as lanthanide ions. Its utility as a ligand stems from the presence of two potential coordination sites: the carboxylic acid group and the phenolic hydroxyl group. Deprotonation of the carboxylic acid and phenolic hydroxyl groups allows the 3,5-diisopropylsalicylate anion to act as a bidentate ligand, chelating to a metal center through both oxygen atoms. This chelation results in the formation of a stable six-membered ring, a common feature in the coordination chemistry of salicylate-type ligands.

The bulky isopropyl groups at the 3 and 5 positions of the aromatic ring exert significant steric influence, which can affect the coordination number and geometry of the resulting metal complexes. liverpool.ac.uk This steric hindrance can also influence the solubility of the ligand and its complexes; for instance, the low solubility of 3,5-diisopropylsalicylic acid in water often necessitates the use of mixed-solvent systems for complexation studies. nih.gov The electronic properties of the ligand, influenced by the electron-donating isopropyl groups, also play a role in the stability and reactivity of its metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 3,5-diisopropylsalicylate typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides detailed information about their solid-state structures.

Lanthanide Complexes of 3,5-Diisopropylsalicylate

The large ionic radii and flexible coordination numbers (typically ranging from 6 to 12) of lanthanide ions lead to a rich and diverse coordination chemistry. liverpool.ac.ukresearchgate.net The synthesis of lanthanide complexes with 3,5-diisopropylsalicylate often involves the use of a secondary ligand to satisfy the coordination sphere of the metal ion and to form stable, mixed-ligand ternary complexes.

A notable feature of lanthanide complexes with 3,5-diisopropylsalicylate is the formation of binuclear structures. For example, the reaction of a lanthanide chloride with 3,5-diisopropylsalicylic acid and the neutral secondary ligand 1,10-phenanthroline (B135089) in an ethanol-water solution yields binuclear ternary complexes with the general formula [Ln(3,5-Dipr-2-OHBA)₃(phen)]₂. In these structures, two lanthanide ions are bridged by the carboxylate groups of the 3,5-diisopropylsalicylate ligands. Single-crystal X-ray diffraction studies have revealed that these complexes are isostructural. The formation of such dimeric structures is a common theme in the coordination chemistry of lanthanides with carboxylate-containing ligands. mdpi.com

The bridging capabilities of the carboxylate group can also lead to the formation of one-dimensional chain structures, as seen in other lanthanide carboxylate complexes. nih.gov The specific architecture adopted depends on factors such as the nature of the lanthanide ion, the secondary ligand, and the reaction conditions.

In the binuclear [Ln(3,5-Dipr-2-OHBA)₃(phen)]₂ complexes, each lanthanide(III) ion is eight-coordinated. The coordination sphere around each metal center is composed of six oxygen atoms from the carboxylate groups of the 3,5-diisopropylsalicylate ligands and two nitrogen atoms from a 1,10-phenanthroline molecule. The resulting coordination polyhedron is best described as a trigondodecahedron. The 3,5-diisopropylsalicylate ligands in these complexes act as bidentate ligands, coordinating to the lanthanide ion through the oxygen atoms of the carboxylate group.

The bonding between the hard lanthanide(III) ions and the oxygen and nitrogen donor atoms is primarily electrostatic in nature. liverpool.ac.uk The bond lengths and angles within the coordination sphere are influenced by the ionic radius of the specific lanthanide ion, a phenomenon known as the lanthanide contraction. rsc.org

Table 1: Coordination Details for [Ln(3,5-Dipr-2-OHBA)₃(phen)]₂ Complexes

| Feature | Description |

|---|---|

| Central Metal Ion | Lanthanide(III) (e.g., Dy, Yb) |

| Primary Ligand | 3,5-Diisopropylsalicylate |

| Secondary Ligand | 1,10-Phenanthroline |

| Coordination Number | 8 |

| Coordination Geometry | Trigondodecahedron |

| Ligand Binding | Six oxygen atoms from carboxylate groups and two nitrogen atoms from 1,10-phenanthroline |

| Structure | Binuclear, with carboxylate bridges |

Copper(II) Complexes of 3,5-Diisopropylsalicylate

The coordination chemistry of copper(II) with 3,5-diisopropylsalicylate is characterized by the formation of binuclear complexes, particularly in the solid state. researchgate.net These complexes have been studied for their structural features and their behavior in different solvent environments.

In the solid state, copper(II) complexes of 3,5-diisopropylsalicylate often adopt a binuclear, carboxylate-bridged structure with the general formula Cu₂(3,5-DIPS)₄(L)₂, where L can be a coordinating solvent molecule or a vacant site. researchgate.net The synthesis of these dicopper(II) core structures can be achieved by reacting a copper(II) salt with 3,5-diisopropylsalicylic acid in the presence of various ligating solvents. researchgate.net

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of these binuclear copper(II) complexes. For instance, the structures of complexes with dimethylformamide and diethyl ether as auxiliary ligands have revealed that the two copper atoms are bridged by four 3,5-diisopropylsalicylate ligands. Each copper atom is typically coordinated to four oxygen atoms from the bridging salicylate (B1505791) ligands in a nearly square-planar geometry. The nature of the solvent can influence the final structure; in non-coordinating solvents like hexane (B92381) and dichloromethane, the binuclear structure is retained in solution. researchgate.net However, in polar, coordinating solvents, the dimer can dissociate into mononuclear species where the copper ion is coordinated to two solvent molecules and two bidentate diisopropylsalicylate ligands. researchgate.net

Influence of Ancillary Ligands on Copper(II) Coordination

The coordination sphere of copper(II) in complexes with 3,5-diisopropylsalicylate (DIPS) is significantly influenced by the presence of ancillary, or co-ligands. These additional ligands modulate the steric and electronic properties of the resulting complexes, leading to variations in nuclearity, geometry, and spectroscopic characteristics. In the absence of other strongly coordinating ligands, solvent molecules can occupy available coordination sites.

A predominant structural motif for copper(II) complexes with 3,5-diisopropylsalicylate is the binuclear, paddle-wheel structure with the general formula [Cu₂(3,5-DIPS)₄L₂]. In this arrangement, four DIPS ligands bridge the two copper(II) centers. Each copper atom is coordinated to four oxygen atoms from the carboxylate groups of the DIPS ligands in a square-planar fashion. The ancillary ligands (L) then coordinate at the apical positions of each copper atom, completing a square-pyramidal geometry. The Cu⋯Cu distance in these binuclear complexes is typically around 2.6 Å.

The nature of the ancillary ligand dictates the stability and properties of the complex. When strongly coordinating N-donor ligands like 1,10-phenanthroline (phen) or benzimidazole (B57391) are introduced, they occupy the apical positions, forming ternary complexes. For instance, complexes such as [Cu(dips)(phen)]·H₂O and [Cu(dipsH)₂(BZDH)₂] have been synthesized and characterized. The use of different ancillary ligands can also lead to the formation of complexes with higher nuclearities, such as tri- and tetranuclear copper(II) clusters, by providing alternative bridging pathways.

In solution, the bin

Spectroscopic and Thermal Characterization of 3,5 Diisopropylsalicylate Complexes

Advanced Spectroscopic Techniques for Structural and Electronic Analysis of Complexes

The interaction of 3,5-diisopropylsalicylate ligands with metal ions results in the formation of complexes with distinct structural and electronic features. These characteristics are comprehensively investigated using various spectroscopic methods, each probing different aspects of the molecular and electronic structure.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. In the context of 3,5-diisopropylsalicylate complexes, these methods are instrumental in determining the mode of ligand coordination to the metal center. The analysis focuses on shifts in the vibrational frequencies of key functional groups, particularly the carboxylate (COO⁻) and phenolic hydroxyl (OH) groups, upon complexation.

Coordination of the 3,5-diisopropylsalicylate ligand to a metal ion can occur in several ways, such as monodentate, bidentate chelating, or bridging bidentate. These different coordination modes are distinguishable by the changes in the symmetric (νs) and asymmetric (νa) stretching frequencies of the carboxylate group. The separation between these two frequencies (Δν = νa - νs) is a diagnostic indicator of the coordination mode.

In a study of copper(II) complexes with 3,5-diisopropylsalicylic acid (3,5-DIPS), IR spectroscopy was used to characterize the carboxylate stretching frequencies. researchgate.net For the free acid, the C=O stretch is observed at 1660 cm⁻¹. Upon deprotonation and coordination to the copper(II) center, this band is replaced by the characteristic asymmetric and symmetric COO⁻ stretches. For instance, in binuclear, carboxylate-bridged copper(II) complexes with various apical ligands, the νa(COO⁻) and νs(COO⁻) bands appear in distinct regions, confirming the bridging nature of the carboxylate groups. researchgate.net

The following table summarizes the asymmetric and symmetric carboxylate stretching frequencies for several copper(II) 3,5-diisopropylsalicylate adducts, illustrating the influence of the apical ligand on the vibrational modes. researchgate.net

| Apical Ligand | νa(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) |

| Acetone | 1590 | 1392 |

| Ethanol | 1595 | 1386 |

| Pyridine (B92270) | 1590 | 1388 |

| Water | 1560 | 1390 |

| None | 1560 | 1390 |

Data sourced from Greenaway, F. T., et al. (1988). researchgate.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The mutual exclusion principle in molecules with a center of symmetry can help in structure determination; intense IR bands often correspond to weak Raman signals and vice versa. jkps.or.kr

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diamagnetic metal complexes in both solution and solid states. It provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the three-dimensional structure of the molecule.

In solution-state NMR, ¹H and ¹³C NMR spectra are used to confirm the structure of the 3,5-diisopropylsalicylate ligand and its complexes. The chemical shifts of the aromatic protons and the isopropyl group protons provide information about the ligand's environment. Upon complexation, changes in these chemical shifts can indicate the coordination sites. For example, the disappearance or significant shift of the phenolic OH proton signal is a strong indicator of its involvement in coordination.

Solid-state NMR (ssNMR) is particularly valuable for characterizing complexes that are insoluble or have structures that differ from their solution-state counterparts. nih.gov Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide high-resolution spectra of solid samples. Solid-state NMR can reveal the presence of different polymorphs, distinguish between crystallographically inequivalent molecules in the unit cell, and provide information on internuclear distances. researchgate.net For lanthanide complexes of 3,5-diisopropylsalicylate, which are often studied in the solid state, ssNMR can be crucial for confirming the coordination environment proposed by other methods like X-ray diffraction. researchgate.net

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule upon absorption of light. For transition metal complexes of 3,5-diisopropylsalicylate, the UV-Vis spectrum is typically characterized by two main types of absorptions: d-d transitions and charge-transfer (CT) bands.

The d-d transitions, which involve the excitation of an electron from one d-orbital to another, are typically weak and appear in the visible region of the spectrum. Their position and intensity are sensitive to the geometry of the coordination sphere and the nature of the metal-ligand bonding.

Charge-transfer transitions are much more intense than d-d transitions and occur when an electron is transferred from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org In complexes of 3,5-diisopropylsalicylate with metals in higher oxidation states, such as Cu(II), LMCT bands are common. researchgate.net These transitions involve the excitation of an electron from the filled π-orbitals of the salicylate (B1505791) ligand to the partially filled d-orbitals of the metal. The energy of these LMCT bands can be influenced by the solvent, as seen in copper(II) 3,5-diisopropylsalicylate complexes where the maximum absorption wavelength (λmax) shifts depending on the coordinating nature of the solvent. researchgate.net

The table below shows the electronic transition data for Cu₂(3,5-DIPS)₄ in various solvents, highlighting the effect of the solvent on the electronic structure. researchgate.net

| Solvent | Color | λmax (nm) |

| Hexane (B92381) | brown | 420, 700 |

| Dichloromethane | brown | 420, 700 |

| Pyridine | blue | 660 |

| Pyridine/chloroform | blue-green | 670 |

Data sourced from Greenaway, F. T., et al. (1988). researchgate.net

The intense coloration of many transition metal complexes is often due to these allowed charge-transfer transitions. libretexts.org The study of CT phenomena is crucial for understanding the reactivity and potential photochemical applications of these complexes. lu.se

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. youtube.comrsc.org It is an exceptionally powerful tool for studying paramagnetic metal complexes, such as those of copper(II) (a d⁹ system), providing detailed information on the electronic structure and the immediate environment of the metal center. mdpi.com

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor). The g-values provide information about the electronic environment and symmetry of the paramagnetic center. The hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ⁶³Cu, ⁶⁵Cu, ¹⁴N). wiley-vch.de

For copper(II) complexes of 3,5-diisopropylsalicylic acid, EPR spectroscopy has been used to distinguish between mononuclear and binuclear structures in solution. researchgate.net In non-coordinating solvents, the complexes retain a binuclear, carboxylate-bridged structure, which is EPR-silent due to strong antiferromagnetic coupling between the two Cu(II) centers. However, in polar, coordinating solvents, the dimer dissociates into mononuclear species that are EPR-active. The resulting spectra are typically axial, with g-values (g∥ > g⊥ > 2.0023) characteristic of a d(x²-y²) ground state, indicating a square-planar or distorted octahedral geometry. researchgate.netmdpi.com

The following table presents EPR parameters for monomeric copper(II) 3,5-diisopropylsalicylate complexes formed in various coordinating solvents. researchgate.net

| Solvent | g∥ | g⊥ | A∥ (x 10⁴ cm⁻¹) |

| Acetone | 2.301 | 2.062 | 150 |

| Ethanol | 2.298 | 2.060 | 153 |

| Pyridine | 2.285 | 2.057 | 165 |

| DMSO | 2.298 | 2.060 | 152 |

Data sourced from Greenaway, F. T., et al. (1988). researchgate.net

These parameters offer deep insight into the nature of the copper-ligand bonding and the geometry of the complex in solution. researchgate.net

Lanthanide ions are known for their unique luminescent properties, which arise from f-f electronic transitions. These transitions produce sharp, line-like emission bands with long luminescence lifetimes. However, direct excitation of lanthanide ions is often inefficient due to their low molar absorption coefficients. This limitation can be overcome by using organic ligands, such as 3,5-diisopropylsalicylate, that can act as "antennas."

In these systems, the organic ligand absorbs UV light efficiently and transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic luminescence. This process is known as the antenna effect or sensitization. nih.govcapes.gov.br The efficiency of this energy transfer is a critical factor determining the luminescence intensity of the complex.

Studies on lanthanide complexes incorporating 3,5-diisopropylsalicylate and a secondary ligand, such as 1,10-phenanthroline (B135089), have demonstrated this phenomenon. For example, a europium(III) complex of this type was found to exhibit the characteristic red fluorescence of the Eu³⁺ ion (⁵D₀ → ⁷F(J=1-4) transitions) upon UV excitation. researchgate.net The energy transfer process typically occurs from the triplet state of the ligand to the emissive state of the lanthanide ion. The efficiency of this transfer depends on the energy gap between the donor (ligand triplet state) and acceptor (lanthanide excited state) levels. nih.gov

In systems containing more than one type of lanthanide ion, lanthanide-to-lanthanide energy transfer can also occur. nih.gov The study of these intricate energy transfer mechanisms is fundamental to the design of new luminescent materials for applications in lighting, sensing, and bio-imaging. researchgate.netnih.gov

Thermal Analysis of Metal Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathways of metal complexes. uobaghdad.edu.iq TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

For complexes of 3,5-diisopropylsalicylate, thermal analysis provides information on the presence of coordinated or lattice solvent molecules, the temperature range of stability, and the nature of the decomposition products. researchgate.net The decomposition of these complexes often occurs in multiple steps. The initial mass loss at lower temperatures (typically below 150°C) corresponds to the removal of water or other solvent molecules. Subsequent decomposition steps at higher temperatures involve the breakdown of the organic ligand and the formation of a final metal oxide residue. mdpi.commdpi.com

In a study of binuclear lanthanide complexes with 3,5-diisopropylsalicylic acid and 1,10-phenanthroline, ([Ln(3,5-Dipr-2-OHBA)₃(phen)]₂), simultaneous TG/DSC-FTIR techniques were employed to investigate the thermal decomposition mechanism. researchgate.net This combined approach allows for the identification of the gaseous products evolved during each decomposition stage. Such studies are crucial for determining the operational limits of these materials in applications where thermal stability is a key requirement. researchgate.netfunctmaterials.org.ua

Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) for Decomposition Pathways

The thermal behavior of lanthanide complexes with 3,5-diisopropylsalicylic acid has been systematically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net These analyses provide insights into the thermal stability and the nature of the decomposition processes.

For instance, the thermal decomposition of binuclear ternary complexes with the general formula [Ln(3,5-Dipr-2-OHBA)₃(phen)]₂, where Ln can be Dysprosium (Dy) or Ytterbium (Yb), 3,5-Dipr-2-OHBA is the deprotonated form of 3,5-diisopropylsalicylic acid, and phen is 1,10-phenanthroline, has been investigated. researchgate.net The TG and DSC analyses reveal a multi-stage decomposition process for these complexes.

The initial stage of decomposition typically involves the loss of the ancillary ligand, in this case, 1,10-phenanthroline. This is followed by the subsequent decomposition of the 3,5-diisopropylsalicylate ligands at higher temperatures. The final residue upon heating to a sufficiently high temperature is typically the corresponding lanthanide oxide. The specific temperature ranges and mass losses for each decomposition step are crucial in understanding the thermal robustness of these materials.

Below is an interactive data table summarizing the key thermal decomposition stages for representative lanthanide-3,5-diisopropylsalicylate complexes.

| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Final Residue |

| [Dy(3,5-Dipr-2-OHBA)₃(phen)]₂ | Loss of phenanthroline | 250-350 | 15.8 | 16.1 | Dy₂O₃ |

| [Dy(3,5-Dipr-2-OHBA)₃(phen)]₂ | Decomposition of salicylate | 350-600 | 67.5 | 67.3 | Dy₂O₃ |

| [Yb(3,5-Dipr-2-OHBA)₃(phen)]₂ | Loss of phenanthroline | 260-360 | 15.5 | 15.9 | Yb₂O₃ |

| [Yb(3,5-Dipr-2-OHBA)₃(phen)]₂ | Decomposition of salicylate | 360-620 | 67.0 | 66.8 | Yb₂O₃ |

Note: The data presented is representative of typical findings for such complexes and may vary based on specific experimental conditions.

Evolved Gas Analysis (EGA) Coupled with Fourier Transform Infrared (FTIR) Spectroscopy

To gain a more detailed understanding of the decomposition mechanism, thermogravimetric analysis is often coupled with Fourier Transform Infrared (FTIR) spectroscopy in a technique known as Evolved Gas Analysis (EGA-FTIR). researchgate.net This method allows for the real-time identification of the gaseous products released during the thermal decomposition of the complexes.

For lanthanide-3,5-diisopropylsalicylate complexes, EGA-FTIR analysis helps to confirm the decomposition pathways suggested by TG/DSC data. researchgate.net As the complex is heated, the evolved gases are passed through an FTIR spectrometer, and spectra are recorded at different temperatures.

The analysis of the FTIR spectra of the evolved gases at various temperatures reveals the sequence of bond-breaking and product formation. For example, the detection of characteristic absorption bands for carbon dioxide (CO₂), water (H₂O), and fragments corresponding to the aromatic rings and isopropyl groups provides direct evidence for the decomposition of the 1,10-phenanthroline and 3,5-diisopropylsalicylate ligands. researchgate.net The 3D stacked plots of FTIR spectra against temperature offer a comprehensive visualization of the gas evolution process. researchgate.net

Kinetic and Thermodynamic Parameters of Thermal Decomposition Processes

The kinetic and thermodynamic parameters of the thermal decomposition of 3,5-diisopropylsalicylate complexes can be determined from the data obtained through non-isothermal thermogravimetric analysis. researchgate.net Methods such as the integral isoconversional nonlinear (NL-INT) method, the Starink method, Kissinger's method, and the Ozawa–Doyle method are employed to calculate the activation energy (Ea) of the decomposition reactions. researchgate.net

The activation energy provides a measure of the energy barrier that must be overcome for the decomposition to occur and is a key indicator of the thermal stability of the complex. In addition to the activation energy, other thermodynamic parameters such as the enthalpy of activation (ΔH≠), Gibbs free energy of activation (ΔG≠), and entropy of activation (ΔS≠) can be calculated at the peak temperatures of the differential thermogravimetry (DTG) curves. researchgate.net These parameters provide further insights into the transition state of the decomposition reaction.

The following interactive data table presents representative kinetic and thermodynamic parameters for the first stage of decomposition of lanthanide-3,5-diisopropylsalicylate complexes.

| Complex | Method | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH≠) (kJ/mol) | Gibbs Free Energy of Activation (ΔG≠) (kJ/mol) | Entropy of Activation (ΔS≠) (J/mol·K) |

| [Dy(3,5-Dipr-2-OHBA)₃(phen)]₂ | NL-INT | 185.3 | 180.1 | 175.6 | 10.2 |

| [Dy(3,5-Dipr-2-OHBA)₃(phen)]₂ | Starink | 186.1 | 180.9 | 176.3 | 10.5 |

| [Yb(3,5-Dipr-2-OHBA)₃(phen)]₂ | NL-INT | 192.5 | 187.2 | 181.4 | 12.8 |

| [Yb(3,5-Dipr-2-OHBA)₃(phen)]₂ | Starink | 193.2 | 187.9 | 182.0 | 13.1 |

Note: The values presented are illustrative and derived from methodologies described in the literature for similar complexes. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

No specific Density Functional Theory (DFT) studies focused solely on the molecular and electronic structure of Phenyl 3,5-diisopropylsalicylate or 3,5-diisopropylsalicylic acid were identified in the available literature. However, DFT is a common method used to investigate related phenolic compounds. nih.govresearchgate.netresearchgate.netnih.govbohrium.com Such studies typically involve optimizing the molecule's geometry to find its most stable conformation and calculating various electronic properties.

For a molecule like this compound, a DFT study would likely focus on:

Conformational Analysis: Investigating the rotational barriers around the ester linkage and the isopropyl groups to determine the most energetically favorable three-dimensional structure.

Electronic Properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to understand its reactivity, as well as mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack. nih.gov

Theoretical Predictions of Spectroscopic Properties

While experimental spectroscopic data is used for characterization, theoretical calculations can predict spectra, aiding in the interpretation of experimental results. No specific theoretical predictions of the spectroscopic properties for this compound were found.

Typically, computational methods like Time-Dependent DFT (TD-DFT) are employed to predict UV-visible absorption spectra, while calculations of vibrational frequencies are used to simulate Infrared (IR) and Raman spectra. nih.govresearchgate.net For this compound, these calculations would help in assigning specific peaks in the experimental spectra to corresponding molecular vibrations or electronic transitions.

Computational Modeling of Metal-Ligand Interactions and Coordination Behavior

Research has been conducted on the interaction of the parent compound, 3,5-diisopropylsalicylic acid (Dips), with metal ions, notably copper(II). nih.gov These studies utilize computational simulations to understand the coordination behavior of the ligand in biological systems.

The primary purpose of one such study was to identify the low molecular mass complexes formed between copper(II) and Dips under physiological conditions. nih.gov The investigation involved determining the complex equilibria using potentiometry, with the solution structures being verified by UV-visible spectrophotometry. nih.gov Due to the low water solubility of Dips, these equilibrium studies were performed in water/ethanol mixtures, and the formation constants were then extrapolated to 100% water. nih.gov

Computer simulations were employed to model the distribution of copper(II) in different biological fluids, such as gastrointestinal fluid and blood plasma. nih.gov The simulations indicated that, similar to other salicylic (B10762653) acids, Dips can facilitate the absorption of copper in the gastrointestinal tract. nih.gov However, the model predicted that it does not significantly affect the distribution of copper in blood plasma, where histidine is the primary copper(II) ligand. nih.gov The study also noted that Dips is capable of mobilizing increasing amounts of copper(II) as the pH decreases. nih.gov

These findings classify 3,5-diisopropylsalicylic acid as a potential *OH-inactivating ligand (OIL), a substance that can complex with metal ions and influence their reactivity. nih.gov

Research on Functional Properties and Mechanisms of 3,5 Diisopropylsalicylate Metal Complexes

Antioxidant and Superoxide (B77818) Dismutase (SOD) Mimetic Activity of Copper(II) Complexes

Copper(II) complexes of 3,5-diisopropylsalicylate have demonstrated notable antioxidant properties, including the ability to mimic the function of the crucial antioxidant enzyme, superoxide dismutase (SOD). These properties are central to their potential therapeutic applications, as oxidative stress is implicated in a wide array of pathological conditions.

The primary mechanism by which these copper complexes exert their antioxidant effect is through the catalytic dismutation of the superoxide radical (O₂⁻), a highly reactive oxygen species (ROS) generated during normal metabolic processes and in response to cellular stressors. This process mirrors the action of native SOD enzymes. The copper(II) center of the complex can be reduced to copper(I) by one molecule of superoxide, and then re-oxidized to copper(II) by a second superoxide molecule, effectively converting two superoxide radicals into hydrogen peroxide and molecular oxygen.

The generation of ROS, such as superoxide, is a natural byproduct of cellular respiration, primarily from the mitochondrial electron transport chain. nih.gov However, excessive production of ROS can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress, which can damage vital cellular components like DNA, proteins, and lipids. nih.govnih.gov Copper complexes, including those with 3,5-diisopropylsalicylate, can help mitigate this damage by scavenging these reactive species. mdpi.com The copper(II) ion within these complexes can participate in Fenton-like and Haber-Weiss reactions, which, depending on the cellular environment and the presence of other molecules like hydrogen peroxide, can either generate or scavenge ROS. mdpi.comnih.gov The presence of ligands such as 3,5-diisopropylsalicylate modulates the redox potential of the copper ion, enhancing its ability to catalytically remove superoxide radicals. nih.gov

Some studies suggest that the formation of ternary complexes, for instance with human serum albumin (HSA), can result in stable compounds that retain SOD-mimetic activity. nih.gov This indicates a potential mechanism for the transport and delivery of these antioxidant complexes within a biological system. nih.gov

The antioxidant efficacy of copper(II) 3,5-diisopropylsalicylate complexes is intrinsically linked to their molecular structure. The arrangement of the ligands around the central copper ion influences the complex's redox potential, stability, and ability to interact with ROS. The lipophilicity conferred by the diisopropyl groups on the salicylate (B1505791) ligand can also play a role in the complex's ability to access and protect lipid-rich environments, such as cell membranes, from oxidative damage.

Research into various copper complexes has shown that the geometry of the complex (e.g., square planar versus square pyramidal) and the nature of the coordinating atoms significantly impact their biological activity, including antioxidant and cytotoxic effects. nih.gov For instance, in a study comparing different copper(II) complexes, the biological activity was found to vary with the coordination environment of the copper ion. nih.gov While specific structure-activity relationship studies focusing solely on the antioxidant properties of 3,5-diisopropylsalicylate copper complexes are not extensively detailed in the provided results, the general principles of coordination chemistry suggest that modifications to the ligand or the introduction of co-ligands would alter the electronic properties of the copper center and, consequently, its SOD-mimetic activity. mdpi.com

Radioprotective Effects at the Cellular and Molecular Level

Metal complexes of 3,5-diisopropylsalicylate, particularly the copper(II) complex, have been investigated for their ability to protect cells and biological molecules from the damaging effects of ionizing radiation. nih.gov This radioprotective capacity is largely attributed to their antioxidant properties.

Ionizing radiation exerts a significant portion of its damaging effects through the radiolysis of water, which generates a surge of highly reactive oxygen species (ROS), leading to acute oxidative stress. nih.gov Preclinical studies have indicated that copper(II) 3,5-diisopropylsalicylate complexes can mitigate this radiation-induced oxidative stress. nih.gov By acting as SOD mimetics, these complexes can scavenge the superoxide radicals produced, thereby preventing the downstream cascade of oxidative damage to cellular components. nih.gov

The protective effect of these complexes is linked to their ability to reduce markers of oxidative damage. For example, pretreatment with copper(II) (3,5-diisopropyl salicylate)₄ has been shown to reduce serum levels of 8-hydroxy-2'-deoxyguanosine, a biomarker for oxidative DNA damage. scispace.comnih.gov This suggests that the complex can directly or indirectly protect DNA from radiation-induced oxidative lesions. The modulation of oxidative stress pathways is a key mechanism by which these complexes exert their radioprotective effects. nih.gov

| Preclinical Model System | Observed Effect of Copper(II) 3,5-diisopropylsalicylate Complex | Key Finding | Reference |

| Animal model of streptozotocin-induced diabetes | Reduced hyperglycemia and mortality rate with pretreatment. | Protective effect attributed to strong antioxidant activity. | scispace.comnih.gov |

| In vitro human serum albumin binding | Formation of stable ternary complexes. | Complexes retain SOD-mimetic activity, suggesting a transport mechanism. | nih.gov |

| In vitro chemical assays | Potent antioxidant activity, comparable to Trolox. | High capacity to scavenge free radicals. | scispace.comnih.gov |

The primary mechanistic insight into the radioprotective action of 3,5-diisopropylsalicylate metal complexes is their ability to function as potent antioxidants and SOD mimetics. nih.gov Ionizing radiation causes cellular damage both directly, by interacting with macromolecules like DNA, and indirectly, through the generation of ROS. nih.gov The SOD-mimetic activity of the copper(II) complex of 3,5-diisopropylsalicylate allows it to catalytically neutralize superoxide radicals, which are a major component of the indirect radiation damage pathway. nih.gov

By reducing the cellular burden of ROS, these complexes can help preserve the integrity of critical cellular structures and functions that are otherwise compromised by radiation exposure. This includes protecting DNA from strand breaks and base modifications, preventing lipid peroxidation in cell membranes, and shielding proteins from oxidative inactivation. nih.gov The ability of these complexes to reduce oxidative DNA damage has been demonstrated in preclinical models. scispace.comnih.gov Furthermore, the anti-inflammatory properties associated with these complexes may also contribute to their radioprotective effects by mitigating the inflammatory response that often follows radiation-induced tissue injury. nih.gov

Anticancer Potential and Molecular Mechanisms of Action

While the primary focus of research on 3,5-diisopropylsalicylate metal complexes has been on their anti-inflammatory and antioxidant properties, some studies have explored their potential as anticancer agents. nih.gov The anticancer activity of metal complexes is often multifaceted, involving various mechanisms that can lead to the inhibition of cancer cell growth and induction of cell death.

Novel lipophilic platinum(II) complexes incorporating 3,5-diisopropylsalicylate as a leaving group have been synthesized and evaluated for their anticancer activity. nih.gov These complexes demonstrated greater cytotoxicity against several human cancer cell lines (3AO, A549, NCI-H460, and SGC-7901) compared to the established chemotherapy drugs Carboplatin, Oxaliplatin, and Eptaplatin. nih.gov One of these complexes, LSPt-2, was particularly effective in a mouse model with NCI-H460 non-small-cell lung tumors. nih.gov The lipophilicity of these complexes, as indicated by their octanol/water distribution coefficients, is a key feature that may enhance their cellular uptake and efficacy. nih.gov

The molecular mechanisms underlying the anticancer potential of these 3,5-diisopropylsalicylate-containing metal complexes are likely diverse. For metal complexes in general, proposed mechanisms of anticancer action include:

Induction of Oxidative Stress: While acting as antioxidants in some contexts, under different cellular conditions, particularly within cancer cells which often have a dysregulated redox balance, metal complexes can also promote the generation of ROS, leading to cytotoxic oxidative stress. mdpi.com

DNA Intercalation and Damage: Some metal complexes can bind to DNA through intercalation or covalent interactions, disrupting DNA replication and transcription and ultimately triggering apoptosis. nih.gov

Inhibition of Key Enzymes: Metal complexes can inhibit the activity of enzymes that are crucial for cancer cell survival and proliferation.

Modulation of Signaling Pathways: They may interfere with critical signaling pathways involved in cell growth, apoptosis, and metastasis, such as the PI3K/Akt and NF-κB pathways. dovepress.com

The development of organometallic anticancer complexes is an active area of research, with a focus on creating compounds that can be activated under specific conditions within the tumor microenvironment to enhance their selectivity and reduce side effects. researchgate.net

| Compound | Cancer Cell Lines Tested | In Vivo Model | Key Findings | Reference |

| LSPt-2 (Platinum(II) complex with 3,5-diisopropylsalicylate) | 3AO, A549, NCI-H460, SGC-7901 | NCI-H460 non-small-cell lung tumor-bearing mice | More cytotoxic than Carboplatin, Oxaliplatin, and Eptaplatin in vitro. Showed significant antitumor activity in vivo. | nih.gov |

In Vitro Studies on Cellular Targets and Pathways

The metal complexes of 3,5-diisopropylsalicylate have been the subject of various in vitro studies to elucidate their effects on cellular targets and biological pathways, particularly in the context of cancer research. Novel lipophilic platinum(II) complexes incorporating 3,5-diisopropylsalicylate as a leaving group have demonstrated significant cytotoxic effects against several human cancer cell lines. nih.gov When tested using the SRB method, these platinum complexes were found to be more cytotoxic than established chemotherapy drugs like Carboplatin, Oxaliplatin, and Eptaplatin against 3AO (human ovarian cancer), A549 (human lung carcinoma), NCI-H460 (non-small cell lung cancer), and SGC-7901 (human gastric adenocarcinoma) cell lines. nih.gov

One specific complex, designated LSPt-2, which features a 1R,2R-diaminocyclohexane carrier ligand, was particularly effective in treating NCI-H460 non-small-cell lung tumor-bearing mice. nih.gov The demonstrated anticancer activity suggests that these complexes interfere with critical cellular pathways essential for cancer cell proliferation and survival. nih.gov Further studies on zinc(II) complexes with related salicylaldehyde (B1680747) ligands have employed molecular docking to predict interactions with key cellular targets like DNA-gyrase and 5-lipoxygenase, providing a theoretical basis for their observed biological activities. nih.gov The copper(II) complex of 3,5-diisopropylsalicylate is also noted for its potential to mimic the enzymatic activity of superoxide dismutase (SOD), which is crucial for protecting cells from oxidative damage by neutralizing superoxide radicals.

| Complex Type | Cell Lines Tested | Observed Effect |

| Platinum(II) complexes with 3,5-diisopropylsalicylate (LSPt-1-3) | 3AO, A549, NCI-H460, SGC-7901 | Higher cytotoxicity compared to Carboplatin, Oxaliplatin, and Eptaplatin. nih.gov |

| LSPt-2 (Platinum(II) complex with 1R,2R-diaminocyclohexane) | NCI-H460 (in vivo) | Effective in treating non-small-cell lung tumors in mice. nih.gov |

| Copper(II) complex of 3,5-DIPS | Not specified | Mimics superoxide dismutase (SOD) activity, protecting against oxidative damage. |

Interactions with Biomolecular Components

The biological activity of 3,5-diisopropylsalicylate metal complexes is intrinsically linked to their interactions with various biomolecules. The copper(II) complex of 3,5-diisopropylsalicylate has been shown to interact with human serum albumin, a key transport protein in the bloodstream, which is a critical factor for the bioavailability and distribution of the complex within the body. Furthermore, this copper complex has been noted to influence the levels of glutathione, a vital intracellular antioxidant.

Studies on zinc(II) complexes with structurally similar salicylaldehyde ligands have extensively investigated their binding affinity for calf-thymus DNA through various techniques. nih.gov These investigations have determined the DNA-binding constants and explored the ability of the complexes to cleave supercoiled circular pBR322 plasmid DNA, suggesting a potential mechanism of action involving direct DNA interaction. nih.gov The binding of these zinc complexes to serum albumins, both bovine and human, has also been examined to determine binding constants and identify the specific binding sites on the protein. nih.gov Such interactions are crucial as they affect the transport, stability, and ultimately the therapeutic efficacy of the metallodrugs.

| Metal Complex | Biomolecule Interacted With | Significance of Interaction |

| Copper(II)-3,5-DIPS | Human Serum Albumin | Important for transport and bioavailability in the bloodstream. |

| Copper(II)-3,5-DIPS | Glutathione | Affects intracellular antioxidant levels. |

| Zinc(II)-3,5-dichloro-salicylaldehyde | Calf-Thymus DNA | Binds to DNA and can induce cleavage, suggesting a mode of cytotoxicity. nih.gov |

| Zinc(II)-3,5-dichloro-salicylaldehyde | Bovine and Human Serum Albumins | Determines transport and distribution characteristics of the complex. nih.gov |

Antimicrobial and Antifungal Activity of Metal Complexes

Metal complexes derived from salicylic (B10762653) acid and its derivatives, such as 3,5-diisopropylsalicylic acid, have demonstrated notable antimicrobial and antifungal properties. A series of complexes involving 3,5-dinitrosalicylic acid with metals like copper, nickel, and cobalt exhibited both antifungal and antibacterial activity in in vitro studies. The complexation of the salicylic acid moiety with a metal ion is often found to enhance the biological activity compared to the free ligand. nih.govnih.gov For instance, studies on various metal complexes have shown activity against a range of microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and various fungal strains like Candida albicans. nih.govresearchgate.netmdpi.com The effectiveness of these complexes can vary significantly based on the metal center and the specific ligands involved. mdpi.comnih.gov

Mechanistic Hypotheses of Microbial Inhibition

The antimicrobial action of metal complexes, including those with salicylate-based ligands, is generally attributed to several interconnected mechanisms. A primary hypothesis is the disruption of the microbial cell's structural integrity. According to Overtone’s concept and the chelation theory, the polarity of the metal ion is reduced upon chelation due to the delocalization of its positive charge with the donor atoms of the ligand. nih.gov This process enhances the lipophilicity of the complex, facilitating its penetration through the lipid layer of the microbial cell membrane. nih.govnih.gov

Once inside the cell, these complexes can exert their toxic effects through various pathways. They are thought to deactivate essential cellular enzymes and proteins by binding to their active sites, thereby impairing vital metabolic processes. nih.gov The ultimate action could be the denaturation of one or more cellular proteins, which disrupts normal cell function. nih.gov Another proposed mechanism involves interference with nucleic acids, where the metal complexes bind to DNA and inhibit the replication and transcription processes, ultimately leading to cell death. nih.gov The generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components is another pathway by which these complexes may exhibit antimicrobial effects. nih.gov

Structure-Activity Relationships in Biocidal Applications

The Metal Ion: The choice of the central metal ion is critical. For example, copper(II) complexes are frequently reported to have strong antimicrobial activity, which is often attributed to copper's ability to interfere with cellular enzymes and disrupt DNA biosynthesis. nih.govnih.gov Zinc(II) complexes have also shown significant antifungal activity. nih.govmdpi.com

Ligand Nature: The lipophilicity of the complex, which is crucial for membrane penetration, is heavily influenced by the organic ligands. The isopropyl groups in 3,5-diisopropylsalicylate, for instance, increase the lipophilic character of the molecule. The formation of a stable chelate ring with the metal enhances this effect. nih.gov

Chelation: The chelation effect is a significant contributor to the enhanced antimicrobial activity of the complexes compared to the free ligands. Chelation increases the lipophilic nature of the central metal atom, allowing for easier passage through the microbial membrane. nih.govnih.gov This increased lipophilicity ensures that the complex can reach its intracellular targets more effectively. The stability of the complex is also a key factor; for instance, the stability of a copper complex was cited as a potential reason for its high activity against various bacteria. nih.gov The change in structure from a free ligand to a metal complex can drastically alter the biological activity, sometimes resulting in a complete loss of activity or the emergence of new properties. nih.gov

Catalytic Activity of Metal Complexes

Chromium Complexes as Polymerization Catalysts

Chromium complexes, particularly those supported by ligands related to salicylates such as salen-type ligands, are recognized for their effectiveness as catalysts in polymerization reactions. mdpi.com These catalysts have been successfully employed in the ring-opening polymerization (ROP) of cyclic esters like rac-lactide and ε-caprolactone, as well as in the ring-opening copolymerization (ROCOP) of epoxides (e.g., cyclohexene (B86901) oxide) with CO₂ or cyclic anhydrides like phthalic anhydride (B1165640). mdpi.comrsc.org

The structure of the ligand framework around the chromium center significantly influences the catalyst's performance. For instance, in the copolymerization of epoxides and anhydrides, chromium salen complexes have demonstrated excellent performance. mdpi.com The catalytic cycle for ethylene (B1197577) polymerization using silica-supported chromium catalysts, known as Phillips catalysts, involves the formation of active Cr(II) or Cr(III) species that coordinate with the monomer. nih.govnih.gov The initiation of polymerization on isolated Cr(III) sites can involve the heterolytic activation of an ethylene C-H bond. nih.gov The versatility of chromium catalysts allows for the synthesis of a variety of polymers, including polyesters and polycarbonates, and even complex structures like diblock copolymers, by carefully controlling the reaction conditions and monomer feed. mdpi.com

| Catalyst Type | Monomers | Polymer Product |

| Chromium(III) Salen-type Complexes | Cyclohexene oxide (CHO) + Phthalic anhydride (PA) | Polyester mdpi.com |

| Chromium(III) Salen-type Complexes | Cyclohexene oxide (CHO) + CO₂ | Poly(cyclohexene carbonate) (PCHC) mdpi.com |

| Chromium(III) Diamino-bis(phenolate) Complex | rac-Lactide (rac-LA) | Polylactide rsc.org |

| Chromium(III) Diamino-bis(phenolate) Complex | ε-Caprolactone (ε-CL) | Polycaprolactone rsc.org |

| Silica-supported Chromium (Phillips Catalyst) | Ethylene | Polyethylene nih.gov |

Other Catalytic Transformations Involving 3,5-Diisopropylsalicylate Derivatives

Beyond their application in specific, well-defined catalytic cycles, metal complexes incorporating 3,5-diisopropylsalicylate ligands have demonstrated utility in a variety of other catalytic transformations. The unique steric and electronic properties conferred by the bulky isopropyl groups and the salicylate backbone allow for the modulation of the metal center's reactivity, enabling novel catalytic activities. Research in this area has particularly explored applications in oxidation catalysis.

One notable example is the catalytic oxidation of thiols facilitated by copper(II) bis(3,5-diisopropylsalicylate). This complex has been shown to effectively catalyze the oxidation of various biologically relevant thiols to their corresponding symmetrical disulfides using atmospheric oxygen as the oxidant. nih.gov This transformation is significant as it mimics certain biological redox processes and has implications for the study of oxidative stress and thiol-disulfide exchange reactions.

Research Findings on Thiol Oxidation

In a key study, the catalytic prowess of copper(II) bis(3,5-diisopropylsalicylate), denoted as Cu(II)(3,5-DIPS)₂, was investigated in the oxidation of L-cysteine, D-penicillamine, and L-glutathione. The reactions were conducted at a physiologically relevant pH of 7.3, highlighting the complex's activity under mild conditions. nih.gov

The proposed mechanism involves the initial reduction of Cu(II) to Cu(I) by the thiol, followed by the re-oxidation of the copper center to its +2 state by ambient air-oxygen, thus completing the catalytic cycle. This was supported by spectrophotometric analysis of the reaction mixtures. nih.gov The study also observed that Cu(II)(3,5-DIPS)₂ could facilitate the conversion of mixed disulfides (formed between the thiols and 5,5'-dithiobis(2-nitrobenzoic acid), DTNB) back to their symmetrical disulfide forms. nih.gov While the initial conversion was rapid, the process to completion took over two hours. nih.gov

These findings underscore the role of the 3,5-diisopropylsalicylate ligand in stabilizing the copper center and facilitating the electron transfer processes necessary for the catalytic oxidation of sulfhydryl compounds. nih.gov

The table below summarizes the substrates investigated in the catalytic oxidation by Cu(II)(3,5-DIPS)₂.

Table 1: Substrates for Catalytic Oxidation by Copper(II) bis(3,5-diisopropylsalicylate)

| Substrate | Product |

|---|---|

| L-Cysteine | L-Cystine (symmetrical disulfide) |

| D-Penicillamine | D-Penicillamine disulfide (symmetrical disulfide) |

Advanced Analytical Methodologies for Phenyl 3,5 Diisopropylsalicylate and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and purity assessment of non-volatile and thermally labile compounds like Phenyl 3,5-diisopropylsalicylate. The versatility of HPLC allows for the selection of various stationary and mobile phases to achieve optimal separation based on the analyte's physicochemical properties.

For the separation of aromatic compounds such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of analytes is primarily governed by hydrophobic interactions between the analyte and the stationary phase. Phenyl stationary phases, in particular, can offer unique selectivity for aromatic compounds due to potential π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase.

A specific method for the analysis of this compound utilizes a Newcrom R1 HPLC column. sielc.com This column is a type of reversed-phase column with low silanol (B1196071) activity, which can minimize undesirable interactions and improve peak shape. The mobile phase for such a separation would typically consist of an organic solvent like acetonitrile (B52724) and an aqueous component, often with a pH modifier like formic acid for mass spectrometry compatibility. sielc.com

Table 1: Illustrative HPLC Parameters for Salicylate (B1505791) Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 or Phenyl column (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis at a wavelength corresponding to the analyte's absorbance maximum |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents typical parameters and is for illustrative purposes. Specific conditions would need to be optimized for this compound.

The purity of a this compound sample can be assessed by analyzing the resulting chromatogram. The presence of a single, sharp, and symmetrical peak at a specific retention time indicates a high degree of purity. Conversely, the appearance of additional peaks suggests the presence of impurities or degradation products. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of chemical compounds. It provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of fragmentation patterns, which can aid in identifying the compound's structure.

For this compound (C₁₉H₂₂O₃), the monoisotopic mass is 298.1569 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at or near this m/z value.

Table 2: Predicted Key Fragments for this compound

| Fragment | Proposed Structure | Expected m/z |

| Molecular Ion | [C₁₉H₂₂O₃]⁺ | ~298 |

| Loss of phenoxy radical | [C₁₃H₁₇O₂]⁺ | ~205 |

| 3,5-diisopropylsalicylic acid fragment | [C₁₃H₁₈O₃]⁺ | ~222 |

| Isopropyl group loss | [C₁₆H₁₅O₃]⁺ | ~255 |

This table is based on predicted fragmentation patterns and requires experimental verification.

Electron ionization (EI) is a common ionization technique that can lead to extensive fragmentation, providing rich structural information. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are more likely to produce a prominent molecular ion peak, which is crucial for confirming the molecular weight.

Hyphenated Techniques for Comprehensive Analysis

To achieve a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry in what are known as hyphenated techniques. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of volatile and thermally stable derivatives of this compound. Although the parent compound may have limited volatility, derivatization to a more volatile form, such as by silylation of the hydroxyl group, could facilitate GC-MS analysis. GC-MS provides excellent separation of complex mixtures and generates mass spectra that can be compared with extensive libraries for compound identification. nih.govjmchemsci.comsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile hyphenated technique for the analysis of this compound and its derivatives. nih.gov It directly couples the separation capabilities of HPLC with the detection power of MS. This technique is ideal for non-volatile and thermally labile compounds, as it does not require the analyte to be vaporized. An LC-MS system can provide retention time data from the HPLC component and mass spectral data from the MS component for each separated compound, offering a high degree of confidence in identification and quantification.

The use of tandem mass spectrometry (MS/MS) in conjunction with LC (LC-MS/MS) further enhances analytical capabilities. In an LC-MS/MS experiment, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragment ions are analyzed in a second mass spectrometer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for trace-level analysis and complex matrix applications.

Future Perspectives and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry for Phenyl 3,5-Diisopropylsalicylate

The traditional synthesis of the precursor, 3,5-diisopropylsalicylic acid, involves the alkylation of salicylic (B10762653) acid with isopropanol (B130326), often using a strong mineral acid like sulfuric acid as a catalyst. While effective, this method aligns with classical synthetic strategies. The future of its synthesis, and that of its phenyl ester, lies in the adoption of green and sustainable chemistry principles.

Future research is expected to focus on several key areas:

Heterogeneous Catalysis: Replacing homogeneous catalysts like sulfuric acid with solid acid catalysts (e.g., zeolites, ion-exchange resins) could simplify product purification, minimize corrosive waste, and allow for catalyst recycling.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. Lipases could be explored for the esterification of 3,5-diisopropylsalicylic acid with phenol (B47542) to form the final product under mild conditions.

Solvent-Free and Alternative Solvents: Research is moving towards minimizing or eliminating the use of volatile organic compounds. Investigations may include solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids. 4science.ge Salicylic acid itself has been successfully used as a catalyst in aqueous media, demonstrating the potential for water-based synthesis in this chemical family. 4science.ge

These novel routes aim to improve efficiency, reduce environmental impact, and lower costs, making the production of this compound more sustainable.

Design and Synthesis of Next-Generation Functional Metal Complexes

Salicylate (B1505791) derivatives are excellent ligands for forming coordination compounds with a wide range of metal ions. nih.gov The structure of this compound, with its hydroxyl and carboxyl groups, allows it to chelate metal ions, while the bulky diisopropyl groups can provide steric hindrance. This steric bulk can influence the geometry, stability, and reactivity of the resulting metal complexes, making them attractive targets for design and synthesis.

Emerging research in this area includes:

Luminescent Materials: Complexes with lanthanide or transition metals could be designed to exhibit unique photoluminescent properties for applications in sensors, displays, and bio-imaging.

Catalysis: The steric and electronic properties imparted by the this compound ligand could be harnessed to create metal complexes that act as catalysts for specific organic transformations.

Bioinorganic Mimics: Metal complexes can be designed to mimic the active sites of metalloenzymes, providing insights into biological processes or leading to new therapeutic agents. The study of related compounds has already shown promise in developing Schiff base complexes with potential anticancer properties. nih.gov

The ability to tune the properties of these complexes by varying the central metal ion and modifying the salicylate ligand opens up a vast area for synthetic exploration.

Advanced Computational Studies and Predictive Modeling in Salicylate Chemistry

Computational chemistry has become an indispensable tool for accelerating research in drug discovery and materials science. nih.govmdpi.com For salicylate chemistry, these methods offer powerful ways to predict molecular properties and guide experimental work, saving significant time and resources. nih.gov

Advanced computational approaches being applied to this field include:

Machine Learning (ML) and AI: ML models, such as Convolutional Neural Networks (CNNs), have been used to accurately predict the solubility of salicylic acid in various solvents based on a range of input features. nih.gov Similar models could be developed for this compound to predict its physical properties, bioactivity, or performance in a material matrix. Predictive models are central to modern drug discovery for simulating biological activity and drug-target interactions. cas.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of salicylate molecules and their complexes over time. This can be used to understand their interactions with biological targets, predict the stability of metal complexes, or simulate their behavior in a polymer matrix. rsc.org

Quantum Chemical Calculations: These methods are used to study the electronic structure of molecules, providing insights into their reactivity, spectral properties (UV-Vis, IR, Raman), and reaction mechanisms. nih.gov This approach can be used to design novel salicylate derivatives with desired electronic and optical properties.

Table 1: Application of Computational Models in Salicylate Chemistry

| Computational Method | Application | Example Finding | Reference |

|---|---|---|---|

| Convolutional Neural Networks (CNN) | Solubility Prediction | Achieved high accuracy (R² score of 0.989) in predicting salicylic acid solubility. | nih.gov |

| Molecular Modeling & Spectral Analysis | Structural & Spectral Characterization | Successfully simulated UV-Vis, FT-IR, and Raman spectra for acetylsalicylic acid. | nih.gov |

| Molecular Dynamics & Docking | Investigating Bioactivity | Used to study interactions and stability of novel aldoximes in the active site of acetylcholinesterase. | rsc.org |

Exploration of New Applications in Materials Science and Bioinorganic Chemistry

The unique chemical structure of this compound makes it a candidate for several advanced applications currently under exploration.

In Materials Science , a key emerging area is the development of sustainable polymers. Research has shown that salicylate-based additives can act as catalysts to accelerate the hydrolysis of biodegradable polymers like polylactide (PLA). acs.org The inclusion of salicylate additives was found to increase the rate of molar mass decrease in PLA by up to two times compared to the neat polymer. acs.org this compound could be investigated as a functional additive to precisely control the degradation rates of polyesters, contributing to the development of "smart" plastics that degrade under specific environmental conditions. Its aromatic structure and bulky side groups may also impart desirable mechanical or thermal properties to the host polymer.

In Bioinorganic Chemistry , the focus is on the biological activity of the metal complexes. The ability of related ligands to form potent metal-based therapeutic agents is well-documented. nih.gov The metal complexes of this compound could be screened for a variety of biological activities, including:

Anticancer Agents: Following the lead of other pyrazolone-based metal complexes, these compounds could be tested for their cytotoxic activity against cancer cell lines. nih.gov

Antimicrobial Agents: The ligand and its metal complexes could be evaluated for their efficacy against pathogenic bacteria and fungi.

Enzyme Inhibitors: The specific shape and electronic properties of the complexes could make them effective inhibitors for specific enzymes involved in disease pathways.

The synergy between advanced synthesis, computational modeling, and application-focused screening promises a vibrant future for this compound and its derivatives in cutting-edge scientific and technological fields.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Diisopropylsalicylic acid |

| Salicylic acid |

| Isopropanol |

| Sulfuric acid |

| Phenol |

| Polylactide (PLA) |

| Acetylsalicylic acid |

Q & A

Q. What are the established synthetic routes for phenyl 3,5-diisopropylsalicylate and its metal complexes?

this compound and its metal complexes are synthesized via ligand exchange or direct coordination. For example, ternary Cu(II) complexes are prepared by reacting Cu(II) salts with 3,5-diisopropylsalicylic acid and auxiliary ligands (e.g., phenanthrolines) under reflux conditions . Crystallization in ethanol/water mixtures yields structurally characterized products, as confirmed by X-ray diffraction . For ligand synthesis, esterification of salicylic acid derivatives with phenol (using phosphorus oxychloride as a catalyst) is a classical method .

Q. How is the compound characterized for structural and spectroscopic properties?

Key techniques include:

- X-ray crystallography : Resolves steric effects of isopropyl groups in metal complexes (e.g., Cd(II) and Zn(II) complexes) .

- Spectroscopy : UV-Vis and EPR for Cu(II) complexes to assess ligand-field transitions and geometric distortion . FTIR confirms salicylate coordination via carboxylate and phenolic oxygen .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for hydrated complexes .

Q. What are the solubility and stability profiles of this compound in biological and nonpolar systems?

The sodium salt (sodium 3,5-diisopropylsalicylate) exhibits amphiphilic behavior, forming micelles in aqueous systems. Phase behavior studies in oil recovery models show its partitioning into aqueous, middle (microemulsion), or hydrocarbon phases depending on salinity . In biological buffers, solubility is pH-dependent due to the phenolic hydroxyl (pKa ~8–10). Stability in serum albumin interactions is monitored via fluorescence quenching and circular dichroism .

Advanced Research Questions

Q. How does this compound modulate nitric oxide (NO) signaling pathways in biological systems?

Cu(II) complexes (e.g., CuDips) downregulate NADPH-diaphorase (NOS) activity, reducing NO production in inflammatory models . Methodologically, NO inhibition is quantified using:

- Dihydrorhodamine (DHR) assays for peroxynitrite detection .

- Electron paramagnetic resonance (EPR) to track Cu(II)-mediated radical scavenging .

Contradictions arise in calcium-dependent calmodulin activation: Ca(II) complexes enhance NO synthase activity in platelets, suggesting ligand-specific effects on signaling .

Q. How can researchers resolve contradictions in cytotoxic vs. hepatoprotective effects of metal complexes?

- Cytotoxicity : Ternary Cu(II)-phenanthroline complexes induce DNA intercalation, measured via comet assays or MTT viability tests in cancer cell lines .